An In-depth Technical Guide to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
An In-depth Technical Guide to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
CAS Number: 27996-86-7
This technical guide provides a comprehensive overview of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a pivotal intermediate in the fields of medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a solid, typically appearing as a light orange to yellow crystalline powder.[1][2][3] It is characterized by the fusion of a benzaldehyde moiety with a 1,2,4-triazole ring, a well-known pharmacophore. This unique structure imparts valuable chemical reactivity and biological significance to the molecule.[4]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇N₃O | [5][6] |
| Molecular Weight | 173.17 g/mol | [5][6] |
| Melting Point | 147 - 151 °C | [1][7] |
| Boiling Point (Predicted) | 369.2 ± 44.0 °C | [7] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [7] |
| pKa (Predicted) | 1.94 ± 0.10 | [7] |
| Appearance | Light orange to yellow to green powder/crystal | [1][3] |
| Solubility | Slightly soluble in Methanol | [7] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | 2 - 8 °C, under inert gas | [1][7] |
| IUPAC Name | 4-(1,2,4-triazol-1-yl)benzaldehyde | [6] |
| InChIKey | TVEJNWMWDIXPAX-UHFFFAOYSA-N | [6] |
| SMILES | O=Cc1ccc(cc1)n1cnnc1 | [6] |
Synthesis and Experimental Protocols
The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is most commonly achieved through nucleophilic aromatic substitution (SNAr).[4] Below are detailed protocols for two synthetic routes.
One-Pot Synthesis from 4-Fluorobenzaldehyde
This method provides a direct route to the target compound.
Experimental Protocol:
-
Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[8][9]
-
Add potassium carbonate (K₂CO₃, 12 mmol) to the stirred solution in portions over 15 minutes.[8][9]
-
Heat the reaction mixture to 110°C and maintain stirring for 10-12 hours.[8][9]
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the potassium carbonate by filtration.[8][9]
-
Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.[8][9]
-
Concentrate the solution under reduced pressure to yield the crude product.[8][9]
-
Purify the crude product by silica gel column chromatography (60-120 mesh) using a methanol:chloroform (1:99, v/v) eluent to obtain the pure 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde.[8][9]
Applications in Drug Development and Research
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications.
-
Anticancer Agents: The aldehyde can be oxidized to 4-(1H-1,2,4-triazol-1-yl)benzoic acid, which is a key intermediate for creating hybrid molecules with potent cytotoxic activities against cancer cell lines such as breast (MCF-7) and colon (HCT-116).[1][5]
-
Antimicrobial Agents: The aldehyde functionality is readily converted into Schiff bases through condensation with various amino compounds. These derivatives have shown promising activity against a spectrum of bacterial and fungal strains.[4]
-
Anticonvulsant Agents: The 1,2,4-triazole scaffold is present in several anticonvulsant drugs, and derivatives of the title compound have been explored for their potential in this area.[2]
-
Agrochemicals: The compound is also utilized in the development of effective fungicides and herbicides for crop protection.[4]
Mechanism of Action: Induction of Apoptosis
Derivatives of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, particularly the corresponding benzoic acid hybrids, have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis.[1][10] While the precise signaling cascade for this specific compound is a subject of ongoing research, it is hypothesized to involve the intrinsic apoptosis pathway. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases. A related triazole precursor has been shown to induce apoptosis in MCF-7 cells through the upregulation of pro-apoptotic proteins and activation of caspase-9 and caspase-3/7.[11]
In Vitro Anticancer Activity Evaluation
The cytotoxic effect of compounds derived from 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is commonly assessed using the MTT assay.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12]
Experimental Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only (e.g., DMSO) control.[13]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13][14]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[12][13]
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 550-570 nm using a microplate reader.[14][15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]
- 3. 4-(1,2,4-Triazol-1-yl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 4. Buy 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde [smolecule.com]
- 5. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 27996-86-7 | Benchchem [benchchem.com]
- 6. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE CAS#: 27996-86-7 [m.chemicalbook.com]
- 8. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE | 27996-86-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. journal.waocp.org [journal.waocp.org]
- 15. thepharmajournal.com [thepharmajournal.com]
